molecular formula C11H14N2 B1280477 9-Azajulolidine CAS No. 6052-72-8

9-Azajulolidine

Cat. No. B1280477
CAS RN: 6052-72-8
M. Wt: 174.24 g/mol
InChI Key: VARHFUNXFXTFII-UHFFFAOYSA-N
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Description

9-Azajulolidine is a Lewis base that has been utilized in various chemical syntheses. It acts as a catalyst in the formation of 3-aroylflavones through a tandem acyl transfer-cyclization process, which operates efficiently at ambient temperature. This reaction allows for the creation of 3-aroylflavones with a variety of substituents, yielding moderate to excellent results . Additionally, 9-azajulolidine has been used in the storage and release of electrons from electron-rich carbon-carbon bonds. It has been involved in the reversible coupling with DMAP, a process mediated by boron, which can be manipulated through oxidation and reduction reactions . Furthermore, 9-azajulolidine can be synthesized from readily available reagents and has been applied as an electron-rich ligand to enhance the rates of post-Ullmann-type reactions, which are crucial for the formation of C(aryl)-heteroatom bonds .

Synthesis Analysis

The synthesis of 9-azajulolidine has been reported to be efficient, utilizing accessible starting materials. This synthesis is significant as it provides a pathway to produce an effective electron-rich ligand that can be used to catalyze post-Ullmann reactions, which are essential for creating bonds between aryl groups and heteroatoms such as nitrogen, oxygen, and sulfur. The enhanced reaction rates observed with the use of 9-azajulolidine underscore its potential as a valuable tool in organic synthesis .

Molecular Structure Analysis

The molecular structure of 9-azajulolidine has been characterized in the context of its interaction with boron compounds. Specifically, the coupling of 9-azajulolidine through a 2,2-connection has been achieved by reacting it with a boron compound or by the one-electron reduction of a borenium cation. The structural characterization of these compounds has been completed, providing insight into the molecular framework of 9-azajulolidine and its complexes .

Chemical Reactions Analysis

9-Azajulolidine has been shown to participate in a variety of chemical reactions. It acts as a catalyst in the synthesis of 3-aroylflavones, facilitating the reaction of aroyl derivatives to produce compounds with diverse substituents . Additionally, it plays a role in the reversible coupling and decoupling of electron-rich carbon-carbon bonds, a process that involves the storage and release of two electrons and is mediated by boron . These reactions demonstrate the versatility of 9-azajulolidine as a catalyst and a reactant in organic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 9-azajulolidine are not detailed in the provided papers, its reactivity and role as a catalyst suggest that it possesses characteristics that make it suitable for facilitating various chemical reactions. Its ability to catalyze reactions at ambient temperature and to enhance reaction rates in post-Ullmann-type reactions indicates that it has favorable kinetic properties for use in organic synthesis . The structural characterization of its complexes also implies that it can form stable interactions with other molecules, which is important for its function as a ligand .

Scientific Research Applications

Synthesis and Catalysis

9-Azajulolidine has been effectively used as an electron-rich ligand for post-Ullmann-type reactions, enhancing reaction rates for C(aryl)–heteroatom (N, O, S) bond formation reactions (Wong, Ku, & Yen, 2007). It is also utilized in the synthesis of 3-aroylflavones, acting as a Lewis base catalyst in acyl transfer-cyclization reactions (Yoshida, Saito, Fujino, & Doi, 2012).

Antiviral and Anticancer Properties

9-Azajulolidine serves as a starting material in the total synthesis of flavesines G and J, natural products with antiviral activity against hepatitis B virus and cytotoxicity in various cancer cell lines (Pelšs & Smits, 2020).

Catalytic Activity

It has been used to synthesize heterocyclic derivatives, exhibiting exceptional catalytic activities in benchmark acylation reactions. The catalytic effectiveness of 9-azajulolidine derivatives correlates with their Lewis basicity (Tandon et al., 2013).

Organocatalysis

9-Azajulolidine has been used in organocatalytic reactions, such as in the synthesis of quinolinone alkaloids, demonstrating its role in acyl transfer and regioselective cyclization processes (Saito, Yoshida, Uekusa, & Doi, 2017).

Safety And Hazards

When handling 9-Azajulolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHFUNXFXTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC3=C2N(C1)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464020
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azajulolidine

CAS RN

6052-72-8
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
M Yoshida, K Saito, Y Fujino, T Doi - Chemical Communications, 2012 - pubs.rsc.org
Lewis base-catalyzed tandem acyl transfer–cyclization of acylated o-alkynoylphenols leading to 3-aroylflavones was developed. 9-Azajulolidine smoothly promoted the reaction of the …
Number of citations: 0 pubs.rsc.org
T Tsutsumi, A Saitoh, T Kasai, MY Chu, S Karanjit… - Tetrahedron …, 2020 - Elsevier
1,7,7-Tetramethyl-9-azajulolidine (TMAJ), which theoretical studies have suggested as a highly active DMAP analog, was synthesized for the first time. The catalytic activity of TMAJ was …
Number of citations: 0 www.sciencedirect.com
KT Wong, SY Ku, FW Yen - Tetrahedron letters, 2007 - Elsevier
… In this Letter, we report the efficient synthesis of 9-azajulolidine from … Scheme 1 depicts our synthesis of 9-azajulolidine. The Heck … Finally, we isolated 9-azajulolidine in 80% yield after …
Number of citations: 0 www.sciencedirect.com
Y Cui, L Xiang, J Wang, C Li, W Hao… - Chemical Communications, 2020 - pubs.rsc.org
… We hypothesized that the amino functions in dpp-bian and L (ie DMAP and 9-azajulolidine) will enhance the electron richness of the system, thus facilitating the release of electrons …
Number of citations: 0 pubs.rsc.org
R Tandon, T Unzner, TA Nigst… - … A European Journal, 2013 - Wiley Online Library
… In conclusion we synthesized several new derivatives of 9-azajulolidine (3) and proved their structures by X-ray analysis. All new derivatives are strong Lewis bases relative to the …
D Könning, T Olbrisch, FD Sypaseuth… - Chemical …, 2014 - pubs.rsc.org
… In order to accelerate the Z/E-isomerization (entries 4, 5 and 7) 9-azajulolidine, 24 a more nucleophilic analogue of 4-DMAP was used. The low yield of volatile aldehyde 5e reflects the …
Number of citations: 0 pubs.rsc.org
M Marin‐Luna, P Patschinski… - Chemistry–A European …, 2018 - Wiley Online Library
… Recent mechanistic studies have documented that 9-azajulolidine (2, TCAP) in combination with triethylamine (3, NEt 3 ) as the auxiliary base represents an efficient catalyst system for …
J Pelss, G Smits - ACS omega, 2020 - ACS Publications
… starting from commercially available natural product 9-azajulolidine allowed us to obtain the … natural product 9-azajulolidine (12) by introducing the necessary side chain (Scheme 1). …
Number of citations: 0 pubs.acs.org
ORP David - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 6052‐72‐8 ] C 11 H 14 N 2 (MW 174.246) 1S/C11H14N2/c1‐3‐9‐7‐12‐8‐10‐4‐2‐6‐13(5‐1)11(9)10/h7‐8H,1‐6H2 InChIKey = VARHFUNXFXTFII‐UHFFFAOYSA‐N (strongly …
Number of citations: 0 onlinelibrary.wiley.com
K Tsuda, S Saeki, S Imura, S OKUDA… - Journal of Organic …, 1956 - ACS Publications
… converted to 4,5,6,8,9,10-hexahydropyrido[3,4,5-i,i;']qmnolizine (9azajulolidine) on … fj]quinolizine (9 azajulolidine) (Va) when heated with palladium asbestos at 250-270. Va, its picrate, …
Number of citations: 0 pubs.acs.org

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